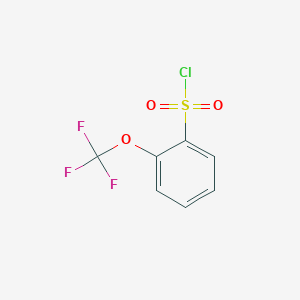

2-(Trifluoromethoxy)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTBWYIUMFEOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380418 | |

| Record name | 2-(Trifluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103008-51-1 | |

| Record name | 2-(Trifluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride of significant interest in medicinal chemistry and drug development. Its unique trifluoromethoxy substituent imparts desirable properties such as increased metabolic stability and enhanced membrane permeability to parent molecules. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| CAS Number | 103008-51-1 | [1] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1] |

| Molecular Weight | 260.62 g/mol | [1] |

| Boiling Point | 75-77 °C at 1 mmHg | [1] |

| Melting Point | 27-31 °C | [1] |

| Density | Data not available | |

| Refractive Index | Data not available |

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various experimental setups. The following diagram illustrates the logical flow and relationship between these fundamental characteristics.

Caption: Logical flow of how molecular structure dictates physical properties.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These are generalized protocols and may require optimization based on the specific equipment and laboratory conditions.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a calibrated thermometer or an electronic temperature sensor.

-

Measurement:

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Procedure:

-

A small volume of this compound is placed in the distillation flask along with a boiling chip to ensure smooth boiling.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded.

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a glass flask with a precise volume) is accurately weighed (m₁).

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the liquid is recorded.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) at the same temperature and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement:

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is made is crucial and should be recorded, as the refractive index is temperature-dependent.

-

Conclusion

References

A Technical Guide to 2-(Trifluoromethoxy)benzenesulfonyl Chloride: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzenesulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical identity, physical properties, a robust synthesis protocol, and its significant application in the development of novel therapeutics, particularly as a precursor to potent URAT1 inhibitors for the management of hyperuricemia and gout.

Core Compound Identity and Properties

This compound is an organofluorine compound featuring a trifluoromethoxy group at the ortho position of a benzenesulfonyl chloride scaffold. This substitution pattern imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable reagent in the design of new drug candidates.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 103008-51-1 | [1] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1] |

| Molecular Weight | 260.62 g/mol | [1] |

| IUPAC Name | This compound | |

| Melting Point | 27-31 °C | |

| Boiling Point | 75-77 °C at 1 mmHg | |

| Appearance | White to off-white solid or colorless to light yellow liquid |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been established, starting from 2-(trifluoromethoxy)aniline. The multi-step synthesis involves diazotization followed by a sulfonyl chloride formation.

Experimental Protocol:

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

-

In a suitable reaction vessel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to a temperature range of -5 to 0 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the low temperature.

-

Stir the reaction mixture for an additional hour at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Formation of the Sulfonyl Chloride

-

In a separate vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. The temperature should be carefully controlled to remain below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or crystallization.

Synthesis Workflow Diagram

Application in Drug Development: URAT1 Inhibitors

A primary application of this compound in drug development is its use as a key intermediate in the synthesis of urate transporter 1 (URAT1) inhibitors. URAT1 is a protein located in the kidneys that is responsible for the reabsorption of uric acid from the urine back into the blood. Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a cornerstone in the treatment of hyperuricemia and gout.

Derivatives of this compound, specifically the corresponding sulfonamides, have been investigated as potent URAT1 inhibitors. The trifluoromethoxy group is often utilized in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

General Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide Derivatives

The synthesis of these potential drug candidates typically involves the reaction of this compound with a variety of primary or secondary amines.

Experimental Protocol: Amine Coupling

-

Dissolve the desired amine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the amine solution.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The resulting sulfonamide can be purified by column chromatography or recrystallization.

Proposed Signaling Pathway in Gout Treatment

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its established synthesis and the demonstrated utility of its derivatives as URAT1 inhibitors highlight its importance for researchers and professionals in the field of drug discovery and development. The unique properties conferred by the trifluoromethoxy group make it an attractive component for the design of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(trifluoromethoxy)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the prevalent synthetic methodology, purification protocols, and relevant quantitative data to assist researchers in its practical application.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethoxy)phenylsulfonyl moiety. This functional group can impart unique physicochemical properties to target molecules, such as increased lipophilicity and metabolic stability, which are often desirable in drug discovery programs. The synthesis of this reagent is most effectively achieved through a Sandmeyer-type reaction, a reliable method for the conversion of aromatic amines to a wide range of functional groups.

Synthesis of this compound

The primary route for the synthesis of this compound is the diazotization of 2-(trifluoromethoxy)aniline followed by a copper-catalyzed reaction with sulfur dioxide, commonly referred to as the Meerwein or Sandmeyer reaction.[1]

Reaction Pathway

The overall synthetic pathway can be depicted as a two-step, one-pot process:

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is based on established procedures for the synthesis of analogous aryl sulfonyl chlorides via the Sandmeyer reaction.[2]

Materials:

-

2-(Trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Cuprous Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-(trifluoromethoxy)aniline and concentrated hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is controlled to ensure the reaction does not become too exothermic.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas and cooled in an ice bath.

-

Cuprous chloride is added to the sulfur dioxide solution.

-

The cold diazonium salt solution is then added portion-wise to the stirred sulfur dioxide/copper chloride mixture. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

The reaction mixture is poured onto crushed ice, and the resulting mixture is stirred until the ice has melted.

-

The aqueous mixture is extracted with a suitable organic solvent such as diethyl ether.

-

The combined organic extracts are washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acids, and then again with water.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethoxy)aniline | |

| Key Reagents | NaNO₂, HCl, SO₂, CuCl | [2] |

| Reaction Temperature | 0-10 °C | [2] |

| Typical Yield | 60-80% (estimated) | [2] |

| Purity (crude) | Variable, requires purification |

Purification of this compound

The crude product obtained after work-up typically contains unreacted starting materials and byproducts. Purification is essential to obtain a high-purity final product suitable for subsequent synthetic applications.

Purification Workflow

The general workflow for the purification of aryl sulfonyl chlorides is outlined below.

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Vacuum Distillation

For liquid aryl sulfonyl chlorides, vacuum distillation is a highly effective purification method.[3]

-

The crude oil is transferred to a distillation flask suitable for vacuum distillation.

-

The apparatus is assembled, and the system is slowly evacuated to the desired pressure.

-

The flask is heated gently in an oil bath.

-

Fractions are collected at the appropriate boiling point and pressure. For this compound, the boiling point is reported to be 75-77 °C at 1 mmHg.[4]

Protocol 2: Recrystallization

If the sulfonyl chloride is a solid or can be induced to crystallize, recrystallization is an excellent purification technique.

-

The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes, heptane, or a mixture of ethyl acetate and hexanes).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

-

The solution is then cooled further in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment

The purity of the final product can be assessed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or impurities.

-

Melting Point Analysis: For solid products, a sharp melting point range is indicative of high purity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 103008-51-1 | [4] |

| Molecular Formula | C₇H₄ClF₃O₃S | [4] |

| Molecular Weight | 260.62 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point | 75-77 °C at 1 mmHg | [4] |

| Melting Point | 27-31 °C | [4] |

| Purity (Commercial) | ≥98% | [4] |

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It will react with water to release hydrochloric acid.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-(trifluoromethoxy)aniline is a robust and reliable method. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields. Subsequent purification by vacuum distillation or recrystallization is necessary to obtain a high-purity product suitable for use in pharmaceutical and agrochemical research and development. This guide provides the essential technical details to enable scientists to successfully synthesize and purify this important chemical intermediate.

References

Spectral Analysis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for 2-(Trifluoromethoxy)benzenesulfonyl chloride (CAS No. 103008-51-1). Due to the limited availability of public experimental data for this specific compound, this document presents the accessible Attenuated Total Reflectance-Infrared (ATR-IR) spectrum. While experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data were not found in a comprehensive search of publicly available databases, this guide furnishes detailed, generalized experimental protocols for these techniques as they would be applied to this class of compound.

Core Spectral Data

The following table summarizes the available spectral data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Technique | Major Peaks (cm⁻¹) | Interpretation |

| ATR-IR | 1385, 1195, 1159, 1095, 865, 758 | S=O stretch, C-O stretch, C-F stretch, S-Cl stretch, Ar-H bend |

Note: The interpretation of the IR spectrum is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for sulfonyl chlorides and organofluorine compounds and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis of this compound would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy to fully elucidate its structure.

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Approximately 12 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Approximately 220 ppm.

-

¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 64-256.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range of the -OCF₃ group.

-

Infrared (IR) Spectroscopy

The provided IR data was obtained using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid or solid samples.

ATR-IR Spectroscopy Protocol:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (m/z 260.62) and its potential fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns. The presence of chlorine would be indicated by an isotopic pattern (M+2) with a relative abundance of approximately one-third of the molecular ion peak.

Data Visualization

The logical workflow for the spectral analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the spectral characterization of a chemical compound.

Solubility of 2-(Trifluoromethoxy)benzenesulfonyl chloride in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-(trifluoromethoxy)benzenesulfonyl chloride in common organic solvents. This guide, therefore, presents a general framework, including a detailed experimental protocol, to enable researchers to determine the solubility of this compound.

Introduction

This compound is a valuable reagent in synthetic and medicinal chemistry, primarily utilized in the preparation of sulfonamide derivatives and other advanced intermediates. A thorough understanding of its solubility characteristics in various organic solvents is fundamental for its effective use in reaction design, process development, purification, and formulation. This technical guide provides a standardized methodology for determining the solubility of this compound and a template for the systematic presentation of the acquired data.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound has not been reported in publicly accessible literature. It is therefore recommended that researchers perform experimental determinations to ascertain these values. The following table is provided as a template to record and present solubility data in a clear and consistent format.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Heptane |

Experimental Protocol for Solubility Determination

The following gravimetric method is a standard procedure for determining the solubility of a compound in an organic solvent at a specified temperature. Due to the reactivity and moisture sensitivity of sulfonyl chlorides, the use of anhydrous solvents and controlled conditions is crucial.

Materials:

-

This compound (CAS No. 103008-51-1)

-

High-purity anhydrous organic solvents

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Analytical balance (readable to ±0.1 mg)

-

Screw-capped vials

-

Calibrated pipettes or syringes

-

Syringe filters (e.g., 0.2 μm PTFE)

-

Pre-weighed vials for analysis

Procedure:

-

Preparation of a Saturated Solution:

-

To a vial, add a known volume (e.g., 2.0 mL) of the selected anhydrous solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to confirm saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vial to remain undisturbed at the constant temperature for at least 4 hours to permit the excess solid to sediment.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette or syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Determine the mass of the collected filtrate.

-

Carefully evaporate the solvent from the vial. This can be achieved under a gentle stream of an inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature below the decomposition point of the compound.

-

After complete removal of the solvent, re-weigh the vial containing the solid residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

To determine the molar solubility (mol/L), the mass of the residue is converted to moles using the molecular weight of this compound (260.62 g/mol ) and divided by the volume of the aliquot in liters.

-

Safety Precautions: this compound is corrosive and reacts with moisture. All experimental work should be conducted within a certified fume hood. Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is imperative to use anhydrous solvents and, where possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Visualized Workflows and Reactions

The following diagrams provide a visual representation of the experimental workflow for solubility determination and a common synthetic application of this compound.

Caption: A stepwise workflow for the experimental determination of solubility.

Caption: A representative reaction scheme illustrating the use of the title compound.

An In-depth Technical Guide to the Electrophilicity of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2-(Trifluoromethoxy)benzenesulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. The presence of the potent electron-withdrawing trifluoromethoxy group at the ortho position significantly enhances the electrophilic character of the sulfonyl chloride moiety. This guide synthesizes available data to quantify this enhanced reactivity, provides detailed experimental protocols for its application in sulfonamide synthesis, and presents visual workflows to aid in experimental design.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethoxy)benzenesulfonyl group. This moiety is of particular interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy (-OCF₃) group, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The core utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is substantially increased by the ortho-trifluoromethoxy substituent, making it a highly reactive partner for a wide range of nucleophiles, most notably primary and secondary amines in the formation of sulfonamides.

Enhanced Electrophilicity: A Quantitative Perspective

The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is well-described by the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing properties of the substituents on the aromatic ring.

A kinetic study of the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides demonstrated a positive ρ-value of +2.02 in the Hammett plot (log(k/k₀) = ρσ).[1] A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.[1]

While kinetic data for this compound is not directly available in the literature reviewed, the Hammett equation allows for an estimation of its relative reactivity. The trifluoromethoxy group is a strong electron-withdrawing group, with a reported σₚ value of +0.35. Although the ortho-substituent effect is more complex due to steric factors, the electronic influence remains significant.

Table 1: Hammett Substituent Constants (σ) and Estimated Relative Reactivity of Substituted Benzenesulfonyl Chlorides

| Substituent (at para-position) | Hammett Constant (σₚ) | Estimated Relative Rate (k/k₀)¹ |

| -OCH₃ | -0.27 | 0.29 |

| -CH₃ | -0.17 | 0.45 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 2.91 |

| -OCF₃ | +0.35 | 5.12 |

| -NO₂ | +0.78 | 37.5 |

¹Estimated relative rate calculated using the Hammett equation with ρ = +2.02 from the chloride-chloride exchange study.[1]

This estimation underscores the significant increase in electrophilicity of the sulfonyl chloride moiety due to the trifluoromethoxy group.

Another qualitative indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests a greater propensity to accept electrons, indicating higher electrophilicity. Computational studies on substituted benzenes show that electron-withdrawing groups lower the LUMO energy. It is therefore expected that this compound possesses a relatively low-lying LUMO, contributing to its high reactivity with nucleophiles.

Key Reactions: Sulfonamide Synthesis

The primary application demonstrating the electrophilicity of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

The following section provides a detailed, adaptable protocol for the synthesis of a representative N-aryl-2-(trifluoromethoxy)benzenesulfonamide.

Synthesis of N-(4-methoxyphenyl)-2-(trifluoromethoxy)benzenesulfonamide

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) via syringe.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-anisidine) is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Caption: Experimental workflow for sulfonamide synthesis.

Signaling Pathways and Drug Development Implications

The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, acting as an inhibitor for various enzymes. The ability to readily synthesize diverse sulfonamide libraries using highly electrophilic reagents like this compound is crucial in drug discovery campaigns.

For instance, many carbonic anhydrase inhibitors and certain kinase inhibitors incorporate a sulfonamide moiety that is critical for binding to the target enzyme. The workflow for developing such inhibitors often involves the synthesis of a focused library of sulfonamides with varying substituents to probe the structure-activity relationship (SAR).

Caption: Logical workflow in drug development using sulfonamides.

Conclusion

This compound is a highly electrophilic reagent due to the potent electron-withdrawing nature of the ortho-trifluoromethoxy group. This enhanced reactivity makes it an invaluable tool for the efficient synthesis of sulfonamides, which are critical components of many therapeutic agents. The quantitative data, detailed experimental protocols, and visual workflows provided in this guide are intended to empower researchers, scientists, and drug development professionals in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document details its synonyms, physicochemical properties, synthetic protocols, and its significant role in medicinal chemistry, supported by experimental procedures and safety guidelines.

Nomenclature and Physicochemical Properties

This compound is a fluorinated aromatic sulfonyl chloride that serves as a vital building block in the synthesis of various organic compounds, most notably sulfonamides. The presence of the trifluoromethoxy group at the ortho position of the benzene ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of the resulting molecules, making it a valuable moiety in drug design.[1]

Synonyms:

-

o-(Trifluoromethoxy)benzenesulfonyl chloride

-

2-(trifluoromethoxy)benzene-1-sulfonyl chloride

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 103008-51-1 | [2] |

| Molecular Formula | C₇H₄ClF₃O₃S | [2] |

| Molecular Weight | 260.62 g/mol | [2] |

| Melting Point | 27-31 °C | |

| Boiling Point | 75-77 °C at 1 mmHg | |

| MDL Number | MFCD00052316 | [2] |

Synthesis of this compound

Conceptual Experimental Workflow for the Synthesis of Arylsulfonyl Chlorides:

References

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Trifluoromethoxy)benzenesulfonyl chloride (CAS No. 103008-51-1). The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.

Chemical Identification and Physical Properties

This compound is a halogenated organic compound utilized in chemical synthesis. It is a white to light yellow, low-melting solid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 103008-51-1 | [1] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1] |

| Molecular Weight | 260.62 g/mol | [2] |

| Appearance | White to light yellow low-melting solid | [1] |

| Melting Point | 27-31 °C | [3][4] |

| Boiling Point | 75-77 °C at 1 mmHg | [3][4] |

| Density | 1.565 g/cm³ (predicted) | [3] |

| Vapor Pressure | 0.024 mmHg at 25°C | [3] |

Hazard Identification and Classification

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Contact with water can liberate toxic gases.

GHS Classification:

Signal Word: Danger[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

P363: Wash contaminated clothing before reuse.

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Due to its corrosive nature, it is expected to be harmful if ingested, inhaled, or absorbed through the skin. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[1]

Acute Effects:

-

Inhalation: May cause a burning sensation in the throat, coughing, and shortness of breath.[5]

-

Skin Contact: Can cause blistering and progressive ulceration if not treated immediately.[5]

-

Eye Contact: May result in corneal burns and permanent damage.[5]

-

Ingestion: Corrosive burns may appear around the lips, and blood may be vomited.[5]

No quantitative toxicological data such as LD50 or LC50 values are currently available. Furthermore, no occupational exposure limits have been established for this compound.

Experimental Protocols

Safe Handling and Use

All operations involving this compound must be conducted in a well-ventilated chemical fume hood.[1] A standard operating procedure (SOP) should be in place for its use.

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are required.[5]

-

Hand Protection: Impermeable gloves (e.g., butyl rubber or nitrile rubber) are mandatory.[1][5]

-

Skin and Body Protection: A lab coat and additional impermeable protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: In case of emergency or insufficient ventilation, a self-contained breathing apparatus must be available.[5]

Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Reaction Quenching Protocol

Due to its reactivity with water and other nucleophiles, quenching of reactions containing residual this compound must be performed with caution.

-

Preparation: Ensure the reaction vessel is cooled in an ice bath. Have a neutralizing agent (e.g., saturated sodium bicarbonate solution) and a suitable organic solvent for extraction readily available.

-

Slow Addition: Slowly and carefully add a suitable quenching agent to the cooled, stirred reaction mixture. Suitable quenching agents include:

-

A cold, dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate).

-

A primary or secondary amine in an appropriate solvent to form a sulfonamide, which can then be separated.

-

-

Monitoring: Monitor the temperature of the reaction mixture throughout the quenching process to control any exothermic reaction.

-

Work-up: Once the reaction is quenched, proceed with the appropriate aqueous work-up and extraction procedures.

Spill Management

In the event of a spill, evacuate the area immediately and ensure adequate ventilation. Do not use water to clean up the spill.[1]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by a wash with soap and water.

Storage and Incompatibility

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] This compound is moisture-sensitive and should be stored under an inert atmosphere.

Incompatible Materials:

Firefighting Measures and Decomposition

While not readily flammable, this compound may burn. In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Do not use water. [1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]

Upon combustion, hazardous decomposition products may be formed, including:

-

Carbon oxides (CO, CO₂)

-

Sulfur oxides

-

Hydrogen chloride gas

-

Gaseous hydrogen fluoride (HF)

First Aid Measures

General Advice: Immediate medical attention is required.[1] Show the safety data sheet to the attending physician.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Disposal Considerations

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain. Waste should be transferred to a suitable, labeled container for collection by a specialized disposal company.[5]

Waste Treatment Workflow:

Caption: Decision workflow for the disposal of this compound waste.

References

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. This compound [oakwoodchemical.com]

- 3. reddit.com [reddit.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

Stability and Storage of 2-(Trifluoromethoxy)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trifluoromethoxy)benzenesulfonyl chloride. Due to the reactive nature of sulfonyl chlorides, proper handling and storage are paramount to ensure the compound's integrity and prevent degradation, which can impact experimental outcomes and product purity. This document outlines the key stability considerations, recommended storage protocols, and general methodologies for assessing the stability of this compound.

Core Stability Profile

This compound is susceptible to degradation primarily through hydrolysis. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the sulfonyl chloride moiety. Like other benzenesulfonyl chlorides, it is classified as moisture-sensitive.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is autocatalytic due to the production of HCl. The rate of hydrolysis is dependent on the amount of available water, temperature, and pH. Both acidic and basic conditions are known to accelerate the hydrolysis of related sulfonyl chlorides.

Thermal Stability

Photostability

Specific photostability studies on this compound are not extensively documented. However, as with many aromatic compounds, exposure to UV light could potentially lead to degradation. It is generally advisable to protect the compound from light during storage and handling.

Quantitative Data Summary

Quantitative stability data for this compound is not widely published. The following table summarizes the recommended storage and handling conditions based on information for this and structurally related compounds.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent exposure to atmospheric moisture, which leads to hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place | The compound is highly sensitive to moisture and reacts with water. |

| Light Exposure | Protect from light | To prevent potential photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid vigorous or uncontrolled reactions. Bases will significantly accelerate hydrolysis. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that can be used to assess the stability of this compound. These are based on general protocols for forced degradation studies of reactive chemical compounds.

Hydrolytic Stability Testing

-

Preparation of Solutions: Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

-

-

Incubation: Maintain the solutions at a constant temperature (e.g., 25°C or 40°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis: Immediately quench the reaction (e.g., by neutralization and dilution in the mobile phase) and analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Calculate the rate of degradation under each condition.

Thermal Stability Testing (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a controlled-temperature oven.

-

Stress Conditions: Expose the sample to a specific temperature (e.g., 40°C, 60°C, or 80°C) for a defined period.

-

Sample Analysis: At predetermined time intervals, remove samples, dissolve them in a suitable solvent, and analyze using a validated analytical method (e.g., HPLC) to determine the extent of degradation.

-

Data Analysis: Plot the percentage of the remaining compound against time to assess the thermal stability.

Photostability Testing

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Stress Conditions: Expose the sample to a light source that produces both visible and UV outputs, as specified by ICH guideline Q1B.

-

Sample Analysis: After a defined exposure period, analyze both the exposed and control samples by a stability-indicating method.

-

Data Analysis: Compare the degradation in the exposed sample to that in the control sample to determine the photolytic degradation.

Visualized Workflows and Relationships

Logical Workflow for Handling and Storage

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to the development of a wide array of therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group into drug candidates is a well-established strategy to enhance crucial physicochemical properties such as lipophilicity, metabolic stability, and bioavailability.[1][2] The electron-withdrawing nature of the trifluoromethoxy group can also modulate the acidity of the sulfonamide proton, influencing binding interactions with biological targets.[1]

2-(Trifluoromethoxy)benzenesulfonyl chloride is a key building block for the synthesis of novel sulfonamide derivatives. This document provides detailed protocols for the synthesis of N-substituted 2-(trifluoromethoxy)benzenesulfonamides and discusses their potential applications in drug discovery, particularly as enzyme inhibitors.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Figure 1. General reaction for the synthesis of N-substituted-2-(trifluoromethoxy)benzenesulfonamides.

Experimental Protocols

Two general protocols are provided below for the synthesis of sulfonamides using this compound with primary and secondary amines.

Protocol 1: Synthesis of N-Aryl-2-(trifluoromethoxy)benzenesulfonamides

This protocol is suitable for the reaction of this compound with anilines and other aromatic amines.

Materials:

-

This compound

-

Substituted aniline or aromatic amine

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

-

Add anhydrous pyridine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2-(trifluoromethoxy)benzenesulfonamide.

Protocol 2: Synthesis of N-Alkyl-2-(trifluoromethoxy)benzenesulfonamides

This protocol is suitable for the reaction of this compound with aliphatic primary and secondary amines.

Materials:

-

This compound

-

Aliphatic amine (primary or secondary)

-

Anhydrous triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aliphatic amine (1.1 eq.) in anhydrous DCM or THF.

-

Add anhydrous triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

If DCM was used, transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x). If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with DCM or ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography or recrystallization to yield the pure N-alkyl-2-(trifluoromethoxy)benzenesulfonamide.

Data Presentation

The following table summarizes representative yields for the synthesis of 2-(trifluoromethoxy)benzenesulfonamide. While specific yields for a wide range of N-substituted derivatives of this compound are not extensively reported in publicly available literature, the synthesis of the parent sulfonamide has been documented with high efficiency. General sulfonamide synthesis literature suggests that yields for N-substituted derivatives are typically good to excellent, but are substrate-dependent.[3]

| Amine | Product | Yield (%) | Reference |

| Ammonia | 2-(Trifluoromethoxy)benzenesulfonamide | 85-89 | [4] |

Applications in Drug Discovery

The 2-(trifluoromethoxy)benzenesulfonamide scaffold is a promising starting point for the development of various therapeutic agents. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[1][2]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[5] Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the regulation of pH in the tumor microenvironment, promoting tumor survival and proliferation.[6][7] Therefore, selective inhibition of tumor-associated CA isoforms is a validated strategy for cancer therapy.[8] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and the introduction of fluorine-containing moieties can enhance their inhibitory potency and selectivity.[9] Derivatives of 2-(trifluoromethoxy)benzenesulfonamide are attractive candidates for the development of novel and selective CA inhibitors.

Kinase Inhibitors

Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors are a major class of targeted therapeutics. Several sulfonamide-containing molecules have been developed as potent kinase inhibitors.[10] For instance, Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell adhesion, migration, proliferation, and survival.[11][12] Inhibition of FAK is a promising therapeutic strategy to block tumor progression and metastasis.[13] The unique electronic and steric properties of the 2-(trifluoromethoxy)phenyl group could be exploited to design novel FAK inhibitors with improved potency and selectivity.

Visualizations

Experimental Workflow

References

- 1. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of novel benzenesulfonamides incorporating 1,2,3-triazole scaffold as carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 11. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Trifluoromethoxy)benzenesulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trifluoromethoxy)benzenesulfonyl chloride as a key building block in medicinal chemistry, with a focus on the synthesis of novel antibacterial agents. Detailed protocols for the synthesis and biological evaluation of derived compounds are included to facilitate research and development in this area.

Introduction

This compound is a valuable reagent in drug discovery and medicinal chemistry. The trifluoromethoxy (-OCF₃) group offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. It is a strong electron-withdrawing group, which can influence the acidity of adjacent functionalities and modulate binding interactions with biological targets. Furthermore, the trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, and it is metabolically stable, often leading to an improved pharmacokinetic profile.

This reagent is primarily used for the synthesis of sulfonamides, a critical pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The sulfonamide linkage is formed by the reaction of the sulfonyl chloride with a primary or secondary amine.

Application: Synthesis of Novel Antibacterial Agents

A promising application of this compound is in the development of novel antibacterial agents, particularly those targeting drug-resistant bacterial strains. The incorporation of the 2-(trifluoromethoxy)phenylsulfonamide moiety into various heterocyclic scaffolds has been shown to yield compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized benzamide derivatives incorporating a trifluoromethoxy-substituted phenyl ring.[1]

| Compound ID | Modification | MRSA (NRS 119) MIC (µg/mL) | Vancomycin-Resistant S. aureus (VRSA) (NRS 72) MIC (µg/mL) | Vancomycin-Resistant Enterococcus (VRE) (NRS 74) MIC (µg/mL) |

| 1a | 4-(trifluoromethoxy)benzoyl | 0.25 | 0.5 | 0.5 |

| 1b | 3,4-bis(trifluoromethoxy)benzoyl | 0.12 | 0.25 | 0.25 |

| 1c | 2-(trifluoromethoxy)benzoyl | 0.5 | 1 | 1 |

| Vancomycin | Reference Drug | 1 | >128 | 1024 |

| Linezolid | Reference Drug | 0.5 | 1 | 1 |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-2-(trifluoromethoxy)benzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Triethylamine (Et₃N) or Pyridine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the amine solution dropwise using a dropping funnel over a period of 15-20 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-2-(trifluoromethoxy)benzenesulfonamide.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using the broth microdilution method.

Materials:

-

Synthesized sulfonamide compounds

-

Bacterial strains (e.g., MRSA, VRSA, VRE)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria with no compound) and negative (broth only) controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Caption: Workflow for the synthesis and antibacterial evaluation of sulfonamides.

Caption: Structure-property relationships influencing biological activity.

References

Application Notes and Protocols: Sulfonylation of Anilines with 2-(Trifluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed protocol for the N-sulfonylation of various anilines with 2-(trifluoromethoxy)benzenesulfonyl chloride, a valuable building block for creating novel chemical entities with potential therapeutic applications.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

This section details a general procedure for the sulfonylation of anilines with this compound. The protocol is based on standard methods for sulfonamide synthesis and should be optimized for specific aniline substrates.

Materials and Reagents:

-

Substituted aniline (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous pyridine or triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred aniline solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM) to remove excess pyridine/triethylamine and unreacted aniline.

-

Wash with saturated aqueous NaHCO3 solution (2 x volume of DCM) to remove any remaining acidic impurities.

-

Wash with brine (1 x volume of DCM).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl-2-(trifluoromethoxy)benzenesulfonamide.

Data Presentation

The following table presents representative yields for the synthesis of various N-aryl-2-(trifluoromethoxy)benzenesulfonamides based on the general protocol described above. Yields are illustrative and may vary depending on the specific reaction conditions and the nature of the aniline substituent.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-2-(trifluoromethoxy)benzenesulfonamide | 85-95 |